molecular formula C13H16ClFN2O2 B4430388 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine

1-[(2-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine

Cat. No. B4430388
M. Wt: 286.73 g/mol
InChI Key: VCNGUHPLMXMKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a specific method. In

Mechanism of Action

The mechanism of action of 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in various physiological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In animal studies, it has been shown to inhibit tumor growth and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine is that it is a relatively stable compound that can be easily synthesized in the lab. Additionally, it has shown potential as a lead compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine. One area of interest is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields. Finally, research is needed to determine the safety and toxicity of this compound in vivo.
In conclusion, this compound is a synthetic compound that has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Its mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. While it has several advantages for lab experiments, further research is needed to fully understand its potential applications and safety in vivo.

Scientific Research Applications

1-[(2-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In the field of materials science, this compound has been studied for its potential use in the development of organic electronic devices.

properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-3-2-10(15)8-11(12)14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNGUHPLMXMKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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